molecular formula C13H11N5O2 B3007637 5-methyl-3-phenyl-N-(4H-1,2,4-triazol-3-yl)-1,2-oxazole-4-carboxamide CAS No. 901563-18-6

5-methyl-3-phenyl-N-(4H-1,2,4-triazol-3-yl)-1,2-oxazole-4-carboxamide

Cat. No.: B3007637
CAS No.: 901563-18-6
M. Wt: 269.264
InChI Key: ZETYGGNYGZGYKH-UHFFFAOYSA-N
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Description

5-methyl-3-phenyl-N-(4H-1,2,4-triazol-3-yl)-1,2-oxazole-4-carboxamide: is a synthetic organic compound that belongs to the class of oxazole derivatives This compound is characterized by its complex structure, which includes a phenyl group, a triazole ring, and an oxazole ring

Scientific Research Applications

5-methyl-3-phenyl-N-(4H-1,2,4-triazol-3-yl)-1,2-oxazole-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound can be explored for its potential as a pharmaceutical agent, particularly for its antimicrobial, antifungal, or anticancer properties.

    Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: The compound can be used as a probe or tool in biological studies to investigate various biochemical pathways and mechanisms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-3-phenyl-N-(4H-1,2,4-triazol-3-yl)-1,2-oxazole-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an α-haloketone and an amide.

    Introduction of the Triazole Ring: The triazole ring can be introduced via a cycloaddition reaction, such as the Huisgen 1,3-dipolar cycloaddition, using an azide and an alkyne.

    Coupling Reactions: The phenyl group and other substituents can be introduced through various coupling reactions, such as Suzuki or Heck coupling.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

5-methyl-3-phenyl-N-(4H-1,2,4-triazol-3-yl)-1,2-oxazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as amines or alcohols.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.

    Substitution: Substitution reactions can be facilitated by reagents such as halogens, nucleophiles, and electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.

Mechanism of Action

The mechanism of action of 5-methyl-3-phenyl-N-(4H-1,2,4-triazol-3-yl)-1,2-oxazole-4-carboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA. The triazole and oxazole rings can play a crucial role in binding to these targets and modulating their activity. The phenyl group may contribute to the compound’s overall hydrophobicity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    5-methyl-3-phenyl-1,2-oxazole-4-carboxamide: Lacks the triazole ring, which may affect its biological activity and chemical properties.

    3-phenyl-N-(4H-1,2,4-triazol-3-yl)-1,2-oxazole-4-carboxamide: Lacks the methyl group, which may influence its reactivity and binding affinity.

    5-methyl-3-phenyl-1,2-oxazole-4-carboxylic acid: Contains a carboxylic acid group instead of the carboxamide group, which can alter its solubility and reactivity.

Uniqueness

The presence of both the triazole and oxazole rings in 5-methyl-3-phenyl-N-(4H-1,2,4-triazol-3-yl)-1,2-oxazole-4-carboxamide makes it unique compared to similar compounds. These rings can provide specific binding interactions and contribute to the compound’s overall stability and reactivity.

Properties

IUPAC Name

5-methyl-3-phenyl-N-(1H-1,2,4-triazol-5-yl)-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N5O2/c1-8-10(12(19)16-13-14-7-15-17-13)11(18-20-8)9-5-3-2-4-6-9/h2-7H,1H3,(H2,14,15,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZETYGGNYGZGYKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NC3=NC=NN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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